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molecular formula C13H14BrF3O3 B1442299 Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate CAS No. 779331-60-1

Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate

Cat. No. B1442299
M. Wt: 355.15 g/mol
InChI Key: FDISMUPOSDFKRD-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

Following the general method as outlined in Intermediate 1, starting from 2-bromo-4-(trifluoromethyl)phenol and tert-butyl bromoacetate (Aldrich), the title compound was obtained as a dark orange sticky solid in quantitative yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:17])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12](Cl)=[CH:11][C:10]=1[Br:16])([CH3:4])([CH3:3])[CH3:2].BrC1C=C([C:25]([F:28])([F:27])[F:26])C=CC=1O.BrCC(OC(C)(C)C)=O>>[C:1]([O:5][C:6](=[O:17])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([C:25]([F:28])([F:27])[F:26])=[CH:11][C:10]=1[Br:16])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Cl)Br)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C(F)(F)F)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)C(F)(F)F)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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